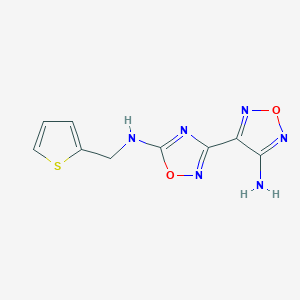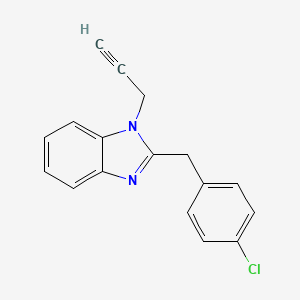
1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2-thienylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine typically involves multiple steps. One effective method involves the nitration, oxidation, and oxidation coupling reactions of precursor compounds. For instance, the preparation of similar oxadiazole derivatives has been achieved through the nitration of 3-nitro-5-amino-1,2,4-oxadiazole followed by oxidation with sodium dichloroisocyanurate .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as nitro-oxadiazoles.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium dichloroisocyanurate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield nitro-oxadiazole derivatives, while reduction can produce amino-oxadiazoles.
Scientific Research Applications
3-(4-Amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine has several scientific research applications:
Materials Science: The compound’s energetic properties make it a candidate for use in high-energy materials and explosives.
Medicinal Chemistry: Oxadiazole derivatives have shown potential as anticancer agents, with some compounds inducing apoptosis in cancer cells.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, similar compounds have been found to induce apoptosis in cancer cells by activating caspase pathways and increasing the production of reactive oxygen species . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound is similar in structure but contains a nitro group instead of a thiophene ring.
3-Nitro-5-amino-1,2,4-oxadiazole: A precursor in the synthesis of various oxadiazole derivatives.
Uniqueness
The uniqueness of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-amine lies in its combination of an oxadiazole ring with a thiophene moiety, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific energetic or electronic characteristics.
Properties
Molecular Formula |
C9H8N6O2S |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
4-[5-(thiophen-2-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H8N6O2S/c10-7-6(13-17-14-7)8-12-9(16-15-8)11-4-5-2-1-3-18-5/h1-3H,4H2,(H2,10,14)(H,11,12,15) |
InChI Key |
GAZKMCNEZJRUOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC(=NO2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[8-(4-Morpholinylsulfonyl)dibenzo[B,D]furan-3-YL]-5-(phenoxymethyl)-2-furamide](/img/structure/B11470312.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11470323.png)
![N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B11470325.png)
![8-methyl-4-(3-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11470332.png)
![Pentyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11470338.png)
![N-[4-(4,5-dihydro-1H-[1,4]diazepino[1,2-a]benzimidazol-2(3H)-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B11470342.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11470344.png)
![3-(5-bromofuran-2-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470356.png)
![2-bromo-8-methoxy-10-methyl-10H-isoindolo[1,2-b][1,3]benzoxazin-12(4bH)-one](/img/structure/B11470357.png)
![Propanoic acid, 2-(benzoylamino)-2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-, ethyl ester](/img/structure/B11470362.png)

![13-(4-methoxyphenyl)-3,5,10,10-tetramethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11470370.png)
![2,2-dichloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-methylcyclopropanecarboxamide](/img/structure/B11470371.png)
![7-[4-Methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11470378.png)
